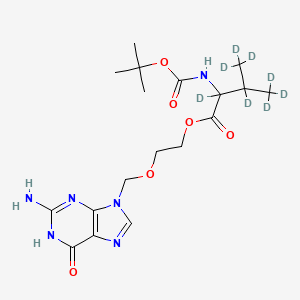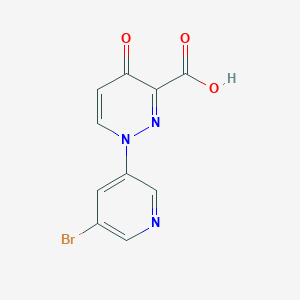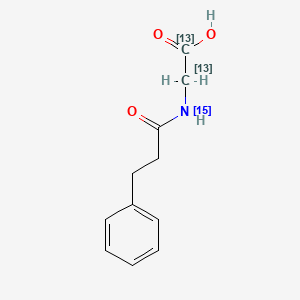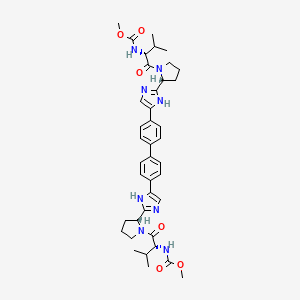
N-t-Boc-valacyclovir-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-Boc-valacyclovir-d8: is a stable isotope-labeled compound used as an intermediate in the synthesis of Valacyclovir-d8 Hydrochloride. Valacyclovir is an antiviral drug that is an orally active acyclic nucleoside with inhibitory activity towards several herpes viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-valacyclovir-d8 involves the coupling of an amine-protected valine, such as N-tert-butoxycarbonyl valine, with acyclovir using a coupling agent. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-t-Boc-valacyclovir-d8 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester bond.
Major Products Formed:
Deprotected Valacyclovir-d8: Removal of the Boc group yields Valacyclovir-d8.
Hydrolyzed Products: Hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
N-t-Boc-valacyclovir-d8 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for analytical studies.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Utilized in the development of antiviral drugs, particularly for the treatment of herpes virus infections.
Industry: Applied in the production of pharmaceuticals and in quality control processes for drug development
Mécanisme D'action
The mechanism of action of N-t-Boc-valacyclovir-d8 is primarily related to its role as an intermediate in the synthesis of Valacyclovir-d8. Valacyclovir is converted in vivo to acyclovir, which is a nucleoside analog DNA polymerase enzyme inhibitor. Acyclovir is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate. This compound competitively inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication .
Comparaison Avec Des Composés Similaires
Valacyclovir: The parent compound of N-t-Boc-valacyclovir-d8, used as an antiviral drug.
Acyclovir: A nucleoside analog used to treat herpes virus infections.
D-Valacyclovir: An enantiomer of Valacyclovir with similar antiviral properties.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical studies and quality control processes. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing valuable insights into the pharmacokinetics and pharmacodynamics of antiviral drugs .
Propriétés
Formule moléculaire |
C18H28N6O6 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/i1D3,2D3,10D,11D |
Clé InChI |
FGLBYLSLCQBNHV-DKCJLMJQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)


![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)




